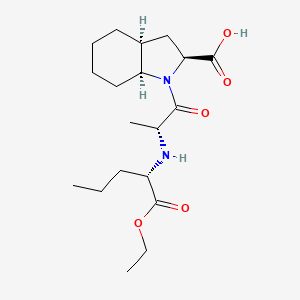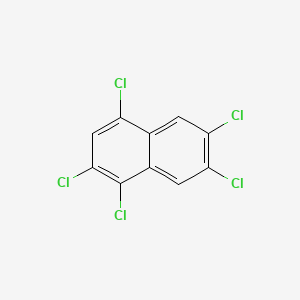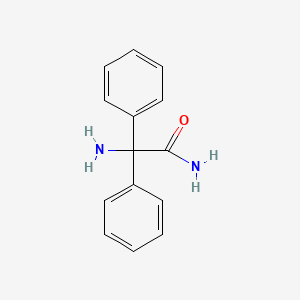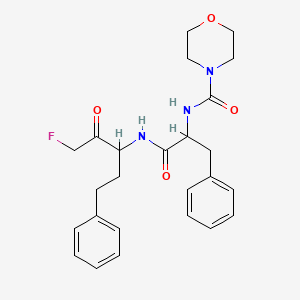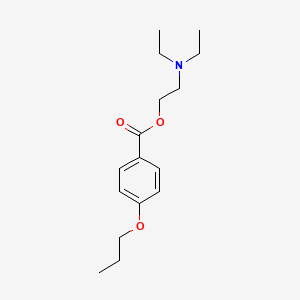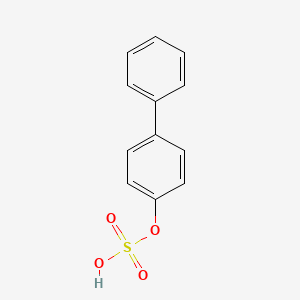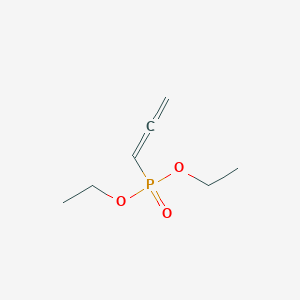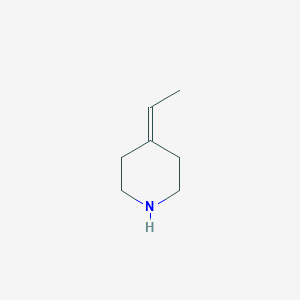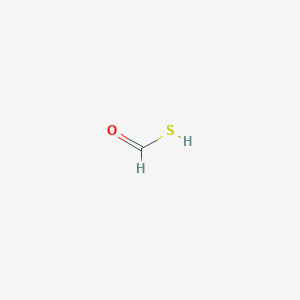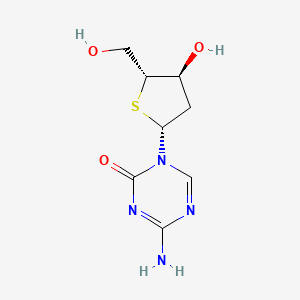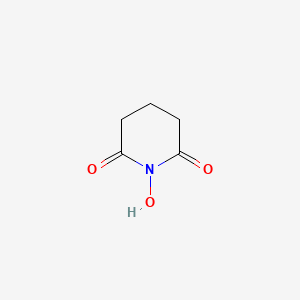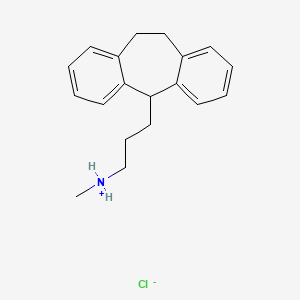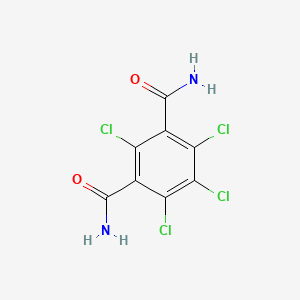
Triglochinin
説明
Triglochinin is a chemical compound found in the plant genus Triglochin, which is part of the family Juncaginaceae . It is a cyanogenic glycoside , a class of compounds that can release hydrogen cyanide when the tissues are damaged .
Synthesis Analysis
Triglochinin is biogenetically derived from tyrosine . The compounds responsible for its synthesis are cyanogenic glycosides, which are O-β-glycosides of α-hydroxynitriles (cyanohydrins). These are relatively polar, water-soluble compounds, usually accompanied by β-glycosidases that cleave sugars from the glycosides .Molecular Structure Analysis
The molecular formula of Triglochinin is C14H17NO10 . It has an average mass of 359.285 Da and a monoisotopic mass of 359.085236 Da .Chemical Reactions Analysis
Cyanogenic glycosides, such as Triglochinin, have the capacity to release hydrogen cyanide (HCN) when the tissues are damaged. This process involves associated hydroxynitrile lyases catalyzing the decomposition of the resultant cyanohydrins to carbonyl compounds and free hydrogen cyanide .科学的研究の応用
Isolation and Structural Analysis
Triglochinin is a cyanogenic glucoside identified in various plant species. Eyjólfsson (1970) isolated triglochinin from the flowers of Triglochin maritimum, discovering its structure and decomposition into triglochinic acid (Eyjólfsson, 1970). This foundational research paved the way for further studies into the compound's properties and applications.
Cyanogenesis in Plants
Lechtenberg et al. (2021) explored cyanogenesis in Aralia spinosa, finding triglochinin as the sole cyanogenic glycoside present in certain developmental stages. This study highlighted the variable presence of triglochinin depending on harvest times or developmental stages, indicating its potential role in plant defense mechanisms (Lechtenberg et al., 2021).
Biosynthetic Pathways
The biosynthesis of triglochinin has been a subject of interest, with Nahrstedt's 1975 study identifying a mixture of triglochinin and isotriglochinin in Alocasia macrorrhiza leaves (Nahrstedt, 1975). Later, Nahrstedt et al. (1984) delved into the incorporation of various compounds into triglochinin in Triglochin maritima seedlings, suggesting independent biosynthetic pathways for triglochinin and its related compounds (Nahrstedt et al., 1984).
Environmental Influence on Production
Majak et al. (1980) monitored the cyanide potential of Triglochin maritima, noting the highest triglochinin levels in new growth during spring. This study indicated that environmental factors like habitat and moisture levels can significantly influence triglochinin production (Majak et al., 1980).
特性
IUPAC Name |
(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABCALMTQNDOAI-PKNBYVPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triglochinin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



